molecular formula C11H9ClN4O2 B2873770 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide CAS No. 866038-93-9

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide

Cat. No.: B2873770
CAS No.: 866038-93-9
M. Wt: 264.67
InChI Key: VOJOOOJLMCKSPM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic aromatic organic compounds, similar to pyridines and pyrimidines, and are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide typically involves the following steps:

  • Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with 1,4-diketones or β-diketones.

  • Carbohydrazide Formation: The carbohydrazide group is introduced through the reaction of the pyridazine ring with hydrazine hydrate under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can involve the replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide is compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide: Similar structure but with a methoxy group instead of a chlorine atom.

  • 1-(4-Nitrophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide: Similar structure but with a nitro group instead of a chlorine atom.

  • 1-(4-Hydroxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarbohydrazide: Similar structure but with a hydroxyl group instead of a chlorine atom.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-oxopyridazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-7-1-3-8(4-2-7)16-6-5-9(17)10(15-16)11(18)14-13/h1-6H,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJOOOJLMCKSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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